3-(Allyloxy)-5-bromobenzofuran-2-carboxylicacid

HCV NS5B polymerase antiviral structure-activity relationship

3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid (CAS 1708079-41-7, molecular formula C₁₂H₉BrO₄, molecular weight 297.10 g/mol) is a disubstituted benzofuran-2-carboxylic acid derivative bearing an allyloxy ether at the 3-position and a bromine atom at the 5-position of the benzofuran core. The compound belongs to the class of aromatic heterocyclic carboxylic acids that serve as versatile synthetic intermediates in medicinal chemistry.

Molecular Formula C12H9BrO4
Molecular Weight 297.10 g/mol
Cat. No. B11786237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Allyloxy)-5-bromobenzofuran-2-carboxylicacid
Molecular FormulaC12H9BrO4
Molecular Weight297.10 g/mol
Structural Identifiers
SMILESC=CCOC1=C(OC2=C1C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C12H9BrO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15)
InChIKeyDJURINMTQMOKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Allyloxy)-5-bromobenzofuran-2-carboxylic Acid: Core Structural Identity for Procurement Specification


3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid (CAS 1708079-41-7, molecular formula C₁₂H₉BrO₄, molecular weight 297.10 g/mol) is a disubstituted benzofuran-2-carboxylic acid derivative bearing an allyloxy ether at the 3-position and a bromine atom at the 5-position of the benzofuran core . The compound belongs to the class of aromatic heterocyclic carboxylic acids that serve as versatile synthetic intermediates in medicinal chemistry. Unlike simpler benzofuran-2-carboxylic acids, this molecule presents two orthogonal reactive sites – a terminal alkene for thiol-ene or click chemistry and an aryl bromide for palladium-catalyzed cross-coupling – making it a strategic building block for parallel derivatization strategies . The compound is commercially available at ≥95% purity from multiple suppliers .

Why 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic Acid Cannot Be Replaced by Simpler Benzofuran-2-carboxylic Acid Analogs


Generic substitution of this compound with unsubstituted benzofuran-2-carboxylic acid (CAS 496-41-3) or mono-substituted analogs fails on three quantifiable grounds. First, the 5-bromo substituent alone confers a 3.6-fold improvement in HCV NS5B polymerase inhibitory potency (IC₅₀ 8.2 μM vs. 29.6 μM for the non-brominated benzofuran analog) [1]. Second, across the Pim-1 kinase target, the 5-bromo modification reduces IC₅₀ from 119 μM to 8.5 μM – a 14-fold enhancement [2]. Third, the 3-allyloxy group provides a terminal alkene handle for thiol-ene conjugation and Claisen rearrangement chemistry that is entirely absent in the simple acid or 5-bromo-only analog [3]. These are not incremental differences; they represent step-change functional gains that determine whether a compound can serve as a viable hit/lead scaffold or merely as a non-selective synthetic intermediate.

Quantitative Differentiation Evidence for 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic Acid Relative to Closest Analogs


5-Bromo Substituent Confers 3.6-Fold Potency Gain in HCV NS5B Polymerase Inhibition vs. Non-Brominated Benzofuran Analog

In a direct head-to-head SAR study of α,γ-diketo acid HCV NS5B polymerase inhibitors, the 5-bromobenzofuran-2-yl-bearing compound (3a) exhibited an IC₅₀ of 8.2 ± 1.20 μM, compared with 29.6 ± 1.30 μM for the unsubstituted benzofuran-2-yl analog (2a), representing a 3.6-fold potency enhancement attributable solely to the 5-bromo substituent [1]. The target compound 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid incorporates this identical 5-bromobenzofuran-2-carboxylic acid pharmacophore and therefore retains the bromine-dependent potency advantage over non-halogenated benzofuran-2-carboxylic acid analogs.

HCV NS5B polymerase antiviral structure-activity relationship

5-Bromo Substituent Reduces Pim-1 Kinase IC₅₀ by Over One Order of Magnitude Relative to Unsubstituted Benzofuran-2-carboxylic Acid

Comparative data across two independent studies reveals that 5-bromobenzofuran-2-carboxylic acid inhibits Pim-1 kinase with an IC₅₀ of 8.5 μM [1], whereas the unsubstituted benzofuran-2-carboxylic acid exhibits an IC₅₀ of 119 μM against the same human Pim-1 target [2]. This 14-fold improvement demonstrates that the 5-bromo substitution is a critical potency determinant for the benzofuran-2-carboxylic acid pharmacophore at Pim-1. The target compound, 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid, bears the identical 5-bromobenzofuran-2-carboxylic acid core and is therefore positioned to deliver this same bromine-dependent potency gain.

Pim-1 kinase oncology kinase inhibitor

Molecular Weight Differentiates 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic Acid from Non-Brominated Allyloxy Positional Isomers by 36% Mass Increase

The molecular weight of 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid is 297.10 g/mol (C₁₂H₉BrO₄) , compared with 218.20 g/mol for the non-brominated 3-(Allyloxy)benzofuran-2-carboxylic acid (C₁₂H₁₀O₄) and 6-(Allyloxy)benzofuran-2-carboxylic acid positional isomers [1]. This 78.90 Da mass increment (36.2%) arises from the bromine atom and introduces a characteristic ¹:¹ isotopic doublet (⁷⁹Br/⁸¹Br) detectable by mass spectrometry, providing unambiguous identity confirmation and quantification capability that the non-brominated analogs lack. Additionally, the bromine atom increases the predicted LogP by approximately 1.0–1.2 log units relative to the non-brominated allyloxy benzofuran analogs (predicted LogP ~3.2 for non-brominated vs. ~4.2 for the target compound based on fragment additivity) .

physicochemical property molecular recognition mass spectrometry

Dual Orthogonal Reactive Handles for Parallel Library Synthesis: Allyloxy + Aryl Bromide vs. Single-Handle Comparators

3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid is uniquely positioned among benzofuran-2-carboxylic acid analogs as it simultaneously presents two chemically orthogonal reactive sites: (i) a terminal allyloxy alkene capable of thiol-ene click chemistry, olefin metathesis, and Claisen rearrangement, and (ii) a C5-aryl bromide compatible with Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling [1]. In contrast, 5-bromobenzofuran-2-carboxylic acid provides only the aryl bromide handle, while 3-(allyloxy)benzofuran-2-carboxylic acid provides only the alkene handle. This dual functionality enables sequential derivatization without protecting-group manipulation: the aryl bromide can be cross-coupled to introduce aryl/heteroaryl diversity while the allyloxy group is subsequently functionalized via thiol-ene or metathesis, or vice versa [1].

parallel synthesis click chemistry cross-coupling chemical biology

High-Value Application Scenarios for 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Antiviral Hit-to-Lead Optimization Leveraging the 3.6-Fold Bromine-Dependent Potency Gain

Based on the demonstrated 3.6-fold HCV NS5B polymerase inhibition improvement conferred by the 5-bromobenzofuran-2-yl moiety (IC₅₀ 8.2 μM vs. 29.6 μM for non-brominated analog) [1], this compound should be prioritized as the core scaffold for antiviral medicinal chemistry campaigns. Rather than procuring the simpler benzofuran-2-carboxylic acid and attempting late-stage bromination (which carries regioselectivity risk at C5 vs. C6/C7 and requires harsh Br₂ or NBS conditions), purchasing the pre-brominated 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid ensures consistent C5 regiochemistry and eliminates one synthetic step . The allyloxy group further enables diversification of the C3 position without perturbing the bromine-dependent pharmacophore.

Pim-1 Kinase Theranostic Probe Development Requiring 14-Fold Potency Window Over Non-Brominated Scaffolds

The 5-bromobenzofuran-2-carboxylic acid pharmacophore has already been validated as the targeting ligand in a published Pim-1 theranostic probe (IC₅₀ = 8.5 μM for Pim-1) [1], with a 14-fold selectivity window over the unsubstituted benzofuran-2-carboxylic acid (IC₅₀ = 119 μM) . The 3-allyloxy group on the target compound provides a built-in conjugation point for fluorophore or radionuclide attachment via thiol-ene chemistry, without competing with the carboxylic acid that can be reserved for solubility modulation or auxiliary binding interactions [2]. This makes 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid a strategically superior procurement choice over 5-bromobenzofuran-2-carboxylic acid for theranostic construct assembly.

Parallel Library Synthesis Exploiting Dual Orthogonal Reactive Handles for Two-Dimensional SAR Exploration

For medicinal chemistry programs requiring systematic exploration of two independent vectors on the benzofuran scaffold, this compound uniquely enables a two-dimensional parallel synthesis strategy: first, diversify the C5 position via Suzuki-Miyaura coupling of the aryl bromide; second, functionalize the C3-allyloxy group via thiol-ene click chemistry or ring-closing metathesis [1]. This sequential, protecting-group-free workflow is not achievable with any mono-substituted comparator (5-bromobenzofuran-2-carboxylic acid lacks the allyloxy handle; 3-(allyloxy)benzofuran-2-carboxylic acid lacks the bromine handle) . The resulting library complexity (N × M analogs from N boronic acids/amines × M thiols/alkenes) scales quadratically, delivering higher chemical diversity per gram of starting material procured.

DMPK and Mass Spectrometry-Based Assays Exploiting the Characteristic Bromine Isotopic Signature

The 36.2% mass increase and distinctive ⁷⁹Br/⁸¹Br 1:1 doublet of 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid (MW 297.10) relative to non-brominated allyloxy benzofuran analogs (MW 218.20) [1] provide unambiguous LC-MS/MS detection in complex biological matrices. This isotopic fingerprint enables selective reaction monitoring (SRM) assays that can discriminate the test compound from isobaric matrix interferences and non-brominated metabolites with high confidence . Procurement of the bromine-containing analog is therefore essential for drug metabolism studies where precise quantification in plasma, microsomal incubations, or hepatocyte assays is required.

Quote Request

Request a Quote for 3-(Allyloxy)-5-bromobenzofuran-2-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.